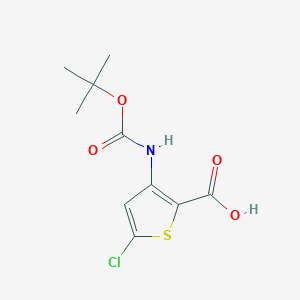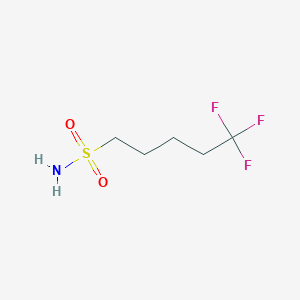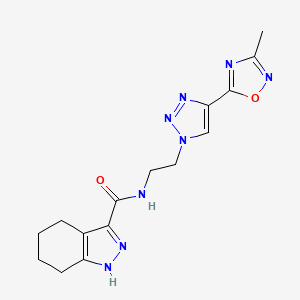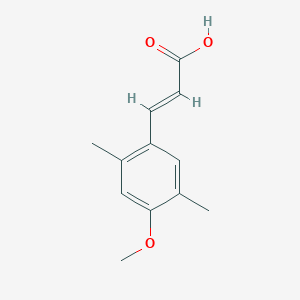
3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including a bromophenyl group, a methoxy group, and a cinnolin group. These functional groups suggest that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a bromophenyl group might be introduced through a bromination reaction, while a methoxy group could be introduced through a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a cinnolin group suggests that the compound may have a cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group might make the compound susceptible to reactions with nucleophiles, while the methoxy group could potentially be deprotonated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom might increase the compound’s density and boiling point, while the presence of a methoxy group could potentially increase its solubility in certain solvents .Applications De Recherche Scientifique
1. Chemical Synthesis and Molecular Structure
Research has been conducted on similar chemical structures to understand their synthesis and molecular structure. For instance, studies on cinnolines, including methoxy- and alkyl-cinnolines, have been conducted to explore their chemical properties and reactions (Ames et al., 1971). Another study on bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines provides insights into the structural characteristics of similar brominated compounds (Ma et al., 2007).
2. Applications in Organic Chemistry
The compound's derivatives have been used in various organic chemistry applications. For example, research on 3-alkynyl-4-bromo(chloro)cinnolines, closely related to the compound , demonstrates its relevance in organic synthesis (Vinogradova et al., 2009). Furthermore, studies on reactions of 3-halogenocinnolines catalysed by palladium compounds highlight the utility of these types of compounds in creating new chemical structures (Ames & Bull, 1982).
3. Potential Medical and Therapeutic Uses
Although direct studies on this specific compound are limited, similar structures have been investigated for their potential medical applications. For instance, the synthesis and evaluation of novel cinnoline derivatives for antimicrobial and anti-malarial activities suggest a potential medical application for related compounds (Unnissa et al., 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
Similar compounds have been shown to inhibit the enzymatic activity of ache . This inhibition could affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AchE . This inhibition could disrupt the normal function of the nervous system. Additionally, the compound may influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA) , which are involved in oxidative stress .
Result of Action
The inhibition of AchE could lead to a disruption in nerve impulse transmission, potentially causing behavioral changes and movement impairment . Additionally, the compound’s potential influence on ROS and MDA production could lead to oxidative stress .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation hazard. Additionally, the presence of a bromine atom might make the compound toxic if ingested or absorbed through the skin .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-10-7-15-13(16(8-10)20-21-2)9-14(18-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKXIUCEXZBZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)





![2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine](/img/structure/B2467475.png)

![N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2467478.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2467482.png)
![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)
![N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2467486.png)
![2-chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2467488.png)
